molecular formula C5H9ClN2O2 B1473561 1-Methyl-2,6-dioxopiperazine hydrochloride CAS No. 873221-64-8

1-Methyl-2,6-dioxopiperazine hydrochloride

Cat. No.: B1473561
CAS No.: 873221-64-8
M. Wt: 164.59 g/mol
InChI Key: TVRSMAXOWQBBQI-UHFFFAOYSA-N
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Description

1-Methyl-2,6-dioxopiperazine hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. It is a cyclic dipeptide commonly used as a building block in the synthesis of various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,6-dioxopiperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,6-dioxopiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-2,6-dioxopiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including the development of drugs for various diseases.

    Industry: The compound is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2,6-dioxopiperazine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperazine: A widely used compound in pharmaceuticals and industrial applications.

    2,6-Dioxopiperazine: Another cyclic dipeptide with similar structural features.

    1-Methylpiperazine: A related compound with a different substitution pattern.

Uniqueness: 1-Methyl-2,6-dioxopiperazine hydrochloride is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-methylpiperazine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c1-7-4(8)2-6-3-5(7)9;/h6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRSMAXOWQBBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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